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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzoic acid

CAS No.: 120890-75-7

Cat. No.: B1375563

Get Quote

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary
2-Bromo-5-ethoxybenzoic acid (CAS 120890-75-7) represents a high-value halogenated

aromatic building block, critical in the synthesis of pharmacologically active agents. Its

structural utility lies in the orthogonal reactivity of its three functional motifs: a carboxylic acid

for solubility modulation or amide coupling, an aryl bromide for palladium-catalyzed cross-

coupling, and an ethoxy group acting as an electron-donating handle that influences

lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its physiochemical properties, synthesis

protocols, and application in designing SGLT2 inhibitors and kinase modulators.

Chemical Identity & Physiochemical Profile[1][2]
The compound is defined by a trisubstituted benzene ring where the steric and electronic

interplay between the ortho-bromo and meta-ethoxy substituents (relative to the acid) dictates

its unique reactivity profile.
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Table 1: Core Chemical Specifications
Property Specification Source/Note

IUPAC Name 2-Bromo-5-ethoxybenzoic acid

CAS Number 120890-75-7 Unique Identifier

Molecular Formula C₉H₉BrO₃

Molecular Weight 245.07 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 115–116 °C [1]

Predicted pKa 2.75 ± 0.10
Acidic strength enhanced by o-

Br

Predicted LogP ~2.6 Moderate lipophilicity

Solubility
Soluble in DMSO, MeOH,

DCM; Low in water

Synthetic Methodologies
The synthesis of 2-bromo-5-ethoxybenzoic acid typically follows electrophilic aromatic

substitution principles. The presence of the ethoxy group at the meta position (relative to the

carboxyl) directs the incoming bromine to the para position relative to itself (which is ortho to

the carboxyl), due to the combined directing effects of the activating ethoxy group and the

deactivating carboxyl group.

Protocol A: Regioselective Bromination (Primary Route)
This protocol is adapted from standard methodologies for the homologous methoxy derivative,

ensuring high regioselectivity.

Reagents: 3-Ethoxybenzoic acid, Bromine (

) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH), Water.
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Step-by-Step Workflow:

Dissolution: Charge a reactor with 3-ethoxybenzoic acid (1.0 eq) and glacial acetic acid (4-5

volumes).

Bromination: Cool the solution to 0–5 °C. Add bromine (

, 1.05 eq) dropwise over 30 minutes. Note: The ethoxy group strongly activates the ring;
cooling prevents over-bromination.

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via

HPLC for the disappearance of starting material.

Quench & Isolation: Pour the reaction mixture into ice-cold water (10 volumes). The product

typically precipitates as a white solid.

Purification: Filter the crude solid. Recrystallize from ethanol/water or toluene to remove

trace regioisomers (e.g., 4-bromo or 6-bromo isomers).

Protocol B: Oxidation of Benzaldehyde
Alternatively, the compound can be accessed via the oxidation of 2-bromo-5-

ethoxybenzaldehyde using Pinnick oxidation conditions (

,

), which preserves the sensitive ethoxy ether linkage.

Visualization: Synthetic Pathway[3][4][5]

Figure 1: Regioselective Synthesis via Bromination
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Figure 1: The ethoxy group directs bromination to the C2 position, minimizing C4/C6

byproducts.

Reactivity & Functionalization
This scaffold acts as a "linchpin" in convergent synthesis. The distinct reactivity of its three

functional sites allows for sequential modification without protecting groups.

A. Carboxylic Acid (C1 Position)
Reactivity: Standard nucleophilic acyl substitution.

Application: Formation of amides (via HATU/EDCI coupling) or esters. In SGLT2 inhibitor

synthesis, this moiety is often reduced to a benzyl alcohol or converted to a Weinreb amide

for ketone synthesis.

B. Aryl Bromide (C2 Position)
Reactivity: Excellent handle for Pd-catalyzed cross-coupling.

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile due to the electron-

withdrawing nature of the adjacent carboxyl group.

Key Reactions:

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

Sonogashira: Introduction of alkynes.

Buchwald-Hartwig: C-N bond formation for kinase inhibitor cores.

C. Ethoxy Group (C5 Position)
Reactivity: Generally stable ether linkage.

Strategic Use: Provides lipophilicity (
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modulation) and hydrogen bond acceptance. Can be dealkylated (

) to the free phenol if a hydroxyl handle is required later in synthesis.

Visualization: Reactivity Map

Figure 2: Orthogonal Reactivity Profile
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Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Applications in Drug Discovery
Case Study: SGLT2 Inhibitor Design
Sodium-glucose cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin) often

utilize a diarylmethane or biaryl scaffold. 2-Bromo-5-ethoxybenzoic acid serves as a critical

precursor for the "left-hand" aryl ring in these structures.

Mechanism: The benzoic acid is reduced to a benzyl halide (benzyl bromide), which is then

coupled with a lithiated aryl species or a sugar moiety.

SAR Insight: The C5-ethoxy group mimics the ethoxy/methoxy substitution patterns found in

successful gliflozins, improving potency by filling hydrophobic pockets in the SGLT2 active

site [2].
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Case Study: Kinase Inhibitors
The compound is used to synthesize substituted benzamides. The C2-bromide allows for the

introduction of heterocycles (e.g., pyrazoles, indazoles) via Suzuki coupling, creating the

"hinge-binding" motif essential for ATP-competitive kinase inhibition [3].

Handling & Safety (MSDS Summary)
While valuable, this compound poses specific hazards typical of halogenated benzoic acids.

GHS Classification:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Handling Protocol:

Use only in a chemical fume hood.

Wear nitrile gloves and safety goggles.

Avoid dust formation; use local exhaust ventilation if handling powder.

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly

closed to prevent moisture absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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